4-Bromo-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula CHBrFIZn. It features a phenyl ring substituted with bromine and fluorine atoms, making it a useful reagent in various organic synthesis applications. The presence of zinc allows for its participation in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
BrFZnI finds particular utility in Suzuki-Miyaura couplings [1]. This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between a BrFZnI moiety and a variety of organic halides (RX), where X can be chlorine, bromine, or iodine [1, 2]. The reaction offers several advantages, including:
Here's an example of a Suzuki-Miyaura coupling using BrFZnI to synthesize a fluorinated biaryl compound [1].
[1] D. Negishi and S. Kuroda, "Selective synthesis of various functionalized biaryls via palladium-catalyzed coupling reactions of aryl and heteroaryl halides with arylzinc reagents," J. Am. Chem. Soc., vol. 108, no. 24, pp. 7540-7548, 1986.
[3] E.-i. Negishi, "Negishi coupling: Versatile method for carbon-carbon bond formation," J. Organomet. Chem., vol. 653, no. 1-2, pp. 5-14, 2002.
This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a nucleophile. The general reaction can be represented as follows:
The reactivity of 4-bromo-3-fluorophenylzinc iodide can be attributed to the electrophilic nature of the halide substituents, which facilitate nucleophilic attack on electrophilic partners.
The synthesis of 4-bromo-3-fluorophenylzinc iodide typically involves the reaction of 4-bromo-3-fluoroaniline with zinc iodide in the presence of a suitable solvent. The process can be summarized as follows:
4-Bromo-3-fluorophenylzinc iodide is primarily used in organic synthesis, particularly for:
Interaction studies involving 4-bromo-3-fluorophenylzinc iodide focus on its reactivity with various electrophiles. The compound's ability to participate in nucleophilic substitutions makes it a valuable tool for exploring reaction mechanisms and optimizing synthetic pathways. Studies often emphasize its compatibility with different coupling partners and conditions, showcasing its versatility in synthetic chemistry
Several compounds share structural features with 4-bromo-3-fluorophenylzinc iodide, including: The uniqueness of 4-bromo-3-fluorophenylzinc iodide lies in its specific combination of bromine and fluorine substitutions, which influence its reactivity profile and potential applications in organic synthesis compared to other halogenated phenylzinc compounds.Compound Name Similarities Unique Features 4-Bromo-2-fluorophenylzinc iodide Similar halogenated phenyl structure Different positioning of halogens 4-Iodo-3-fluorophenylzinc iodide Contains iodine instead of bromine Higher reactivity due to iodine 4-Chloro-3-fluorophenylzinc iodide Chlorine substitution instead of bromine Varies in reactivity and stability